molecular formula C14H19ClO4 B1660229 2-Butoxyethyl 2-(2-chlorophenoxy)acetate CAS No. 73455-15-9

2-Butoxyethyl 2-(2-chlorophenoxy)acetate

Cat. No.: B1660229
CAS No.: 73455-15-9
M. Wt: 286.75
InChI Key: DQRTYPCTXRFGIB-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₄H₁₉ClO₄, with a molecular weight of approximately 286.75 g/mol. The compound features a chlorine atom at the 2-position of the phenoxy ring and a butoxyethyl ester chain, which enhances its lipophilicity and solvent properties .

Applications: Primarily used in agrochemical formulations, this compound acts as a herbicide or plant growth regulator due to its structural similarity to phenoxyacetic acid derivatives like 2,4-D (2,4-dichlorophenoxyacetic acid). The butoxyethyl group improves solubility in non-polar matrices, facilitating its use in emulsifiable concentrates .

Properties

CAS No.

73455-15-9

Molecular Formula

C14H19ClO4

Molecular Weight

286.75

IUPAC Name

2-butoxyethyl 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C14H19ClO4/c1-2-3-8-17-9-10-18-14(16)11-19-13-7-5-4-6-12(13)15/h4-7H,2-3,8-11H2,1H3

InChI Key

DQRTYPCTXRFGIB-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)COC1=CC=CC=C1Cl

Canonical SMILES

CCCCOCCOC(=O)COC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyacetate Esters

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents on Phenoxy Ring Ester Group Key Applications References
2-Butoxyethyl 2-(2-chlorophenoxy)acetate C₁₄H₁₉ClO₄ 2-Cl 2-butoxyethyl Herbicide, solvent
2-Butoxyethyl 2,4-dichlorophenoxyacetate C₁₄H₁₈Cl₂O₄ 2-Cl, 4-Cl 2-butoxyethyl Herbicide (higher potency)
Ethyl 2-(2-bromophenoxy)acetate C₁₀H₁₁BrO₃ 2-Br Ethyl Crystallography studies
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-Cl Ethyl acetoacetate Pharmaceutical intermediate
2-Hydroxyethyl (2,4-dichlorophenoxy)acetate C₁₀H₁₀Cl₂O₄ 2-Cl, 4-Cl 2-hydroxyethyl Herbicide (lower volatility)

Key Observations :

  • Chlorine Substitution: The position and number of chlorine atoms significantly influence bioactivity. For example, 2,4-dichloro derivatives (e.g., 2-butoxyethyl 2,4-dichlorophenoxyacetate) exhibit stronger herbicidal effects than mono-chloro analogs due to enhanced electron-withdrawing effects .
  • Ester Group Modifications : Replacing the butoxyethyl group with ethyl or hydroxyethyl alters volatility and solubility. Butoxyethyl esters are less volatile and more compatible with hydrophobic formulations compared to ethyl esters .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Boiling Point (°C) Solubility (Water) LogP (Octanol-Water) Stability Notes
This compound ~300 (est.) Low ~3.5 Stable under ambient conditions
2-Butoxyethyl 2,4-dichlorophenoxyacetate ~310 (est.) Very low ~4.0 Photodegradable
Ethyl 2-(2-bromophenoxy)acetate 285–290 Insoluble ~2.8 Crystalline, stable
Butylglycol Acetate (2-butoxyethyl acetate) 186–190 Partially miscible 1.3 Common industrial solvent

Analysis :

  • Lipophilicity : The dichloro derivative’s higher LogP (4.0 vs. 3.5) correlates with increased soil adsorption and environmental persistence .
  • Solubility: The hydroxyethyl analog (2-hydroxyethyl 2,4-dichlorophenoxyacetate) shows marginally better water solubility, making it suitable for aqueous formulations .

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